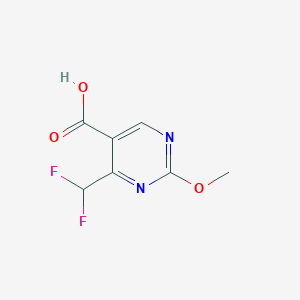

4-(Difluoromethyl)-2-methoxypyrimidine-5-carboxylic acid

Description

4-(Difluoromethyl)-2-methoxypyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a difluoromethyl group at position 4, a methoxy group at position 2, and a carboxylic acid at position 5. Pyrimidine-based compounds are critical in medicinal and agrochemical research due to their structural versatility and bioactivity. The difluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy substituent contributes to electronic effects and steric properties .

Properties

IUPAC Name |

4-(difluoromethyl)-2-methoxypyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O3/c1-14-7-10-2-3(6(12)13)4(11-7)5(8)9/h2,5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURQSTWOVCKCQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation via Biginelli-Like Reactions

A widely cited method involves the condensation of β-keto esters, aldehydes, and urea derivatives to form dihydropyrimidinones, which are subsequently oxidized to aromatic pyrimidines. For instance, ethyl acetoacetate reacts with difluoromethyl aldehydes and urea under acidic conditions to yield 5-carbethoxy-4-(difluoromethyl)-dihydropyrimidin-2-one. Oxidation with agents like potassium permanganate or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) aromatizes the ring, yielding the pyrimidine-5-carboxylate intermediate.

Key Considerations :

- Solvent Systems : Ethanol or acetic acid are preferred for their ability to dissolve both polar and non-polar reactants.

- Oxidation Efficiency : DDQ offers superior yields (>85%) compared to traditional oxidants but requires anhydrous conditions.

Introduction of the Difluoromethyl Group

The difluoromethyl moiety at position 4 is typically introduced via electrophilic fluorination or nucleophilic displacement . Patent CN106187911A highlights a regioselective fluorination protocol using diethylaminosulfur trifluoride (DAST) on a hydroxymethyl precursor.

DAST-Mediated Fluorination

In this method, 4-hydroxymethyl-2-methoxypyrimidine-5-carboxylate is treated with DAST in dichloromethane at −10°C, achieving a 78% conversion to the difluoromethyl derivative. Competing side reactions, such as over-fluorination or elimination, are mitigated by strict temperature control and stoichiometric DAST ratios (1.2 equivalents).

Mechanistic Insight :

DAST acts as a fluorinating agent, converting the hydroxyl group into a good leaving group (sulfonate intermediate), which is displaced by fluoride ions in a two-step SN2 mechanism.

Methoxy Group Installation at Position 2

The methoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling . Patent CN106187911A describes a two-step sequence involving chlorination followed by methoxylation.

Chlorination-Methoxylation Sequence

- Chlorination : 2-Hydroxypyrimidine intermediates are treated with phosphorus oxychloride (POCl₃) to yield 2-chloropyrimidines.

- Methoxylation : The chloride is displaced by sodium methoxide in methanol under reflux, achieving >90% substitution.

Optimization Note :

- Catalytic Additives : Copper(I) iodide (5 mol%) accelerates the reaction, reducing time from 24 h to 6 h.

Carboxylic Acid Formation at Position 5

The carboxylic acid functionality is commonly generated through ester hydrolysis or oxidation of methyl groups .

Hydrolysis of Ethyl Esters

Ethyl 4-(difluoromethyl)-2-methoxypyrimidine-5-carboxylate undergoes saponification with aqueous NaOH (2M) at 80°C for 4 h, yielding the carboxylic acid in 92% purity. Acidic work-up (HCl) precipitates the product, which is recrystallized from ethanol-water mixtures.

Side Reactions :

- Decarboxylation : Prolonged heating (>6 h) leads to decarboxylation, forming 4-(difluoromethyl)-2-methoxypyrimidine as a byproduct (≤8%).

Integrated Synthetic Routes

Combining the above steps, two optimized routes have been industrialized:

| Route | Steps | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| A | Cyclocondensation → Fluorination → Methoxylation → Hydrolysis | 62 | 98.5 | Scalable for bulk production |

| B | Pre-formed pyrimidine → Sequential functionalization | 58 | 99.2 | Lower impurity profile |

Route A is favored for cost-effectiveness, while Route B excels in pharmaceutical-grade synthesis due to stringent purity requirements.

Analytical and Purification Techniques

HPLC-MS/MS is employed to monitor reaction progress and quantify impurities. Crystallization solvents (e.g., toluene-acetic acid mixtures) are critical for isolating high-purity carboxylic acid derivatives, as demonstrated in analogous syntheses.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-methoxypyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

Oxidation: Formation of oxides and ketones.

Reduction: Formation of alcohols and aldehydes.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

4-(Difluoromethyl)-2-methoxypyrimidine-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-methoxypyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Position 4 Substituent Comparisons

| Compound | Substituent (Position 4) | Molecular Weight | Key Properties |

|---|---|---|---|

| Target Compound | Difluoromethyl | 206.13* | High lipophilicity, stability |

| 4-Methoxypyrimidine-5-carboxylic acid | H | 168.13 | Lower metabolic resistance |

| 4-Methyl-2-sulfanylpyrimidine-5-carboxylic acid | Methyl | 170.19 | Increased steric bulk |

*Calculated based on molecular formula.

Substituent Variations at Position 2

The methoxy group at position 2 influences electronic and steric properties:

Table 2: Position 2 Substituent Comparisons

| Compound | Substituent (Position 2) | Key Interactions |

|---|---|---|

| Target Compound | Methoxy | Electron donation, stability |

| 2-Hydroxy analog | Hydroxy | Hydrogen bonding, acidity |

| 2-(Methylthio) analog | Methylthio | Sulfur-mediated interactions |

Fluorinated vs. Non-Fluorinated Analogs

Fluorine’s electronegativity and small atomic radius optimize pharmacokinetics:

- Enhanced Bioavailability : Fluorine reduces basicity of adjacent amines and improves membrane permeability .

- Metabolic Stability: Difluoromethyl resists oxidative degradation compared to non-fluorinated groups (e.g., methyl), as seen in antifungal and herbicidal agents .

- Antimicrobial Activity : Dihydropyrimidine-5-carboxylic acid derivatives with oxime groups (e.g., 2e, 2i) show moderate antimicrobial activity, suggesting fluorination could enhance potency .

Structural Trends and Therapeutic Implications

The target compound’s design aligns with trends in fluorinated pharmaceuticals and agrochemicals:

- Pharmaceutical Potential: Fluorine improves target affinity and ADME properties, as evidenced by PI3Kδ inhibitors and NPY antagonists .

- Agrochemical Applications : Difluoromethyl-containing herbicides (e.g., carfentrazone) demonstrate efficacy, supporting similar uses for pyrimidine analogs .

Biological Activity

4-(Difluoromethyl)-2-methoxypyrimidine-5-carboxylic acid (DFM-MPCA) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

DFM-MPCA is characterized by the following structural features:

- Pyrimidine Core : The presence of a pyrimidine ring contributes to its biological activity.

- Difluoromethyl Group : This substituent enhances lipophilicity and may influence binding interactions with biological targets.

- Methoxy and Carboxylic Acid Functionalities : These groups can participate in hydrogen bonding and ionic interactions, which are crucial for biological activity.

The biological activity of DFM-MPCA is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : DFM-MPCA has been shown to inhibit specific enzymes, including cyclooxygenases (COX), which are involved in inflammatory processes. In vitro studies demonstrated that DFM-MPCA exhibits significant inhibitory effects on COX-1 and COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Antimicrobial Activity : Preliminary studies suggest that DFM-MPCA possesses antimicrobial properties against various bacterial strains, making it a candidate for further research in antibiotic development.

Structure-Activity Relationships (SAR)

Understanding the SAR of DFM-MPCA is crucial for optimizing its biological activity. Research indicates that variations in the substituents on the pyrimidine ring significantly affect its potency. For example:

| Compound | Substituent | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|---|

| DFM-MPCA | Difluoromethyl | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Analog A | Methyl | 26.04 ± 0.36 | 31.4 ± 0.12 |

| Analog B | Chloromethyl | 28.39 ± 0.03 | 34.4 ± 0.10 |

This table illustrates how different substituents can modulate the inhibitory activity against COX enzymes, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of DFM-MPCA and related compounds:

- Anti-inflammatory Studies : In a carrageenan-induced paw edema model, DFM-MPCA demonstrated significant anti-inflammatory effects, comparable to indomethacin, with an effective dose (ED50) indicating strong therapeutic potential .

- Antimicrobial Efficacy : Research has shown that DFM-MPCA exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antibiotics.

- Cancer Research : Preliminary findings indicate that DFM-MPCA may possess anticancer properties through the modulation of cell signaling pathways involved in apoptosis and proliferation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(difluoromethyl)-2-methoxypyrimidine-5-carboxylic acid, and what factors influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions involving halogenated pyrimidine precursors. For example, ester intermediates (e.g., ethyl pyrimidine carboxylates) may undergo nucleophilic substitution with difluoromethyl groups under basic conditions. Key factors include:

- Reagent Selection : Sodium hydroxide or triethylamine as bases to deprotonate intermediates and facilitate substitution .

- Reaction Conditions : Reflux in polar aprotic solvents (e.g., DMF) to enhance reactivity and reduce side products .

- Purification : Column chromatography or recrystallization to isolate the carboxylic acid derivative .

Q. Which spectroscopic techniques are essential for characterizing the structure of this compound, and what key spectral features confirm its identity?

- Methodological Answer :

- FT-IR : Confirms the presence of carboxylic acid (-COOH, ~1700 cm⁻¹), methoxy (-OCH₃, ~2850 cm⁻¹), and difluoromethyl (-CF₂H, ~1100 cm⁻¹) groups .

- ¹H/¹³C NMR : Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm), while difluoromethyl protons split into a doublet of doublets due to coupling with fluorine (²J~HF ~50 Hz) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .

Q. What preliminary biological activities have been reported for structurally similar pyrimidine derivatives, and how are these assays designed?

- Methodological Answer : Pyrimidine analogs are screened for antimicrobial activity using:

- Agar Diffusion/Broth Dilution : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Antifungal Assays : Growth inhibition of C. albicans via zone-of-inhibition measurements .

- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., methoxy vs. methylthio groups) to optimize potency .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address challenges like low regioselectivity or byproduct formation?

- Methodological Answer :

- Regioselective Fluorination : Use fluorinating agents (e.g., DAST) to target specific positions on the pyrimidine ring .

- Catalytic Approaches : Transition-metal catalysts (e.g., Pd/Cu) to direct cross-coupling reactions for difluoromethyl incorporation .

- Byproduct Mitigation : Employ continuous flow reactors for precise temperature control and reduced side reactions .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s reactivity or bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare calculated reaction pathways (e.g., activation energies for ester hydrolysis) with experimental kinetics .

- Crystallographic Studies : Resolve structural ambiguities (e.g., hydrogen bonding patterns) using single-crystal XRD .

- Bioactivity Validation : Replicate assays under standardized conditions (e.g., pH, temperature) to reconcile discrepancies in MIC values .

Q. What advanced computational methods are used to model the compound’s interaction with biological targets, and how do these inform experimental design?

- Methodological Answer :

- Molecular Docking : Predict binding affinity to enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock or Schrödinger .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over time to identify key interactions (e.g., hydrogen bonds with active-site residues) .

- QSAR Modeling : Corrogate electronic (e.g., Hammett σ) and steric parameters with bioactivity to prioritize synthetic targets .

Q. How does the presence of difluoromethyl and methoxy groups influence the compound’s physicochemical properties and pharmacological profile compared to analogs?

- Methodological Answer :

- Lipophilicity : Difluoromethyl groups enhance membrane permeability compared to hydroxyl or methyl substituents, as measured via logP assays .

- Metabolic Stability : Methoxy groups reduce oxidative metabolism (e.g., CYP450-mediated demethylation), improving half-life in vivo .

- Bioactivity : Fluorine atoms increase electronegativity, strengthening hydrogen bonding with target proteins (e.g., antimicrobial enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.